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Abstract

This technical guide provides a comprehensive overview of 4-(2,2-
Dimethoxyethoxy)phenylboronic acid (CAS Number: 1256355-36-8), a versatile bifunctional
building block in modern organic synthesis. The unique structural combination of a
phenylboronic acid moiety and an acetal-protected diol side chain offers orthogonal reactivity,
making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and as a precursor to
compounds with diol functionalities. This guide will delve into the synthesis, analytical
characterization, key applications with a focus on drug discovery, and safe handling protocols
for this compound. The causality behind experimental choices and self-validating systems for
protocols are emphasized to ensure scientific integrity and practical utility for researchers in the
field.

Introduction and Rationale

Arylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their
pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of
compounds is lauded for its stability, relatively low toxicity, and tolerance to a wide range of
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functional groups.[1] 4-(2,2-Dimethoxyethoxy)phenylboronic acid distinguishes itself through
its bifunctional nature. The boronic acid group readily participates in palladium-catalyzed cross-
coupling reactions to form carbon-carbon bonds, while the dimethoxyethoxy group serves as a
masked aldehyde or a precursor to a diol, which can be deprotected under acidic conditions for
subsequent transformations. This orthogonal reactivity is highly desirable in the synthesis of
complex molecules, particularly in the development of novel pharmaceutical agents where the
introduction of polar functional groups can significantly impact pharmacokinetic properties.[2][3]

The acetal group provides a stable protecting group for the underlying aldehyde functionality,
which can be revealed for further chemical manipulation, such as reductive amination or Wittig
reactions. Alternatively, the diol can be unmasked to improve solubility or to serve as a
recognition motif for biological targets. Phenylboronic acids themselves have been explored as
targeting ligands for glycoproteins that are overexpressed on the surface of cancer cells.[4]

Synthesis of 4-(2,2-Dimethoxyethoxy)phenylboronic
acid

The most common and industrially scalable synthesis of arylboronic acids involves the reaction
of an organometallic reagent with a trialkyl borate.[1] For 4-(2,2-

Dimethoxyethoxy)phenylboronic acid, a Grignard reaction starting from the corresponding
aryl bromide is the most logical and field-proven approach.

Synthesis of the Precursor: 1-Bromo-4-(2,2-
dimethoxyethoxy)benzene

The synthesis begins with the readily available 4-bromophenol. The key transformation is the
etherification of the phenolic hydroxyl group with 2-bromo-1,1-dimethoxyethane.

Reaction Scheme:

4-Bromophenol
Base (e.g., K2CO3)
_—— Solvent (e.g., DMF)
2-Bromo-1,1-dimethoxyethane

—» 1-Bromo-4-(2,2-dimethoxyethoxy)benzene

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/B171758
https://www.benchchem.com/product/b171758?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Methoxy-2-oxoethyl_phenyl_boronic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://patents.google.com/patent/US6576789B1/en
https://www.benchchem.com/product/b171758?utm_src=pdf-body
https://www.benchchem.com/product/b171758?utm_src=pdf-body
https://www.benchchem.com/product/B171758
https://www.benchchem.com/product/b171758?utm_src=pdf-body
https://www.benchchem.com/product/b171758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Figure 1: Synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene.
Experimental Protocol:

e To a stirred solution of 4-bromophenol (1 equivalent) in a polar aprotic solvent such as
dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 equivalents).

 To this mixture, add 2-bromo-1,1-dimethoxyethane (1.2 equivalents) dropwise at room
temperature.

o Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer
chromatography (TLC).

o Upon completion, cool the reaction to room temperature and pour it into water.
» Extract the aqueous layer with an organic solvent such as ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(2,2-
dimethoxyethoxy)benzene.

Grignard Reaction and Borylation

The aryl bromide is then converted to a Grignard reagent, which is subsequently reacted with a
trialkyl borate ester to form the boronic ester. Hydrolysis then yields the desired boronic acid.[5]

[6]

Reaction Scheme:

1. Mg, THF
2. B(OiPr)3 —» 4-(2,2-Dimethoxyethoxy)phenylboronic acid
3. H30+

1-Bromo-4-(2,2-dimethoxyethoxy)benzene
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Figure 2: Grignard-based synthesis of the target compound.
Experimental Protocol:

 In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),
place magnesium turnings (1.2 equivalents).[7]

o Add a small crystal of iodine to activate the magnesium surface.[6]

e Add a solution of 1-bromo-4-(2,2-dimethoxyethoxy)benzene (1 equivalent) in anhydrous
tetrahydrofuran (THF) dropwise to initiate the Grignard formation.

e Once the reaction has started (indicated by a color change and gentle reflux), add the
remaining aryl bromide solution at a rate that maintains a gentle reflux.

 After the addition is complete, stir the reaction mixture at room temperature until the
magnesium is consumed.

e Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

 To this cooled solution, add triisopropyl borate (1.5 equivalents) dropwise, maintaining the
temperature below -60 °C.[5]

 After the addition is complete, allow the reaction to slowly warm to room temperature and stir
overnight.

e Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1M HCI).
o Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to afford 4-
(2,2-Dimethoxyethoxy)phenylboronic acid as a solid.
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Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the
synthesized 4-(2,2-Dimethoxyethoxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the
different protons in the molecule.

Expected Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)
B(OH)2 ~8.0 Broad singlet 2H
Aromatic (ortho to B) ~7.8 Doublet 2H
Aromatic (meta to B) ~7.0 Doublet 2H
-OCH(OCH:s)2 ~4.8 Triplet 1H
-OCHz- ~4.1 Doublet 2H
-OCHs ~3.4 Singlet 6H

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration.[8][9]

13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon
environment.
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Carbon Assignment Expected Chemical Shift (8, ppm)
C-B ~135 (often not observed)

Aromatic (ortho to B) ~136

Aromatic (meta to B) ~115

Aromatic (ipso to O) ~160

-OCH(OCH:s)2 ~103

-OCHz- ~68

-OCHs ~54

Note: Chemical shifts are approximate and can vary depending on the solvent.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional
groups present.

Expected Wavenumber

Functional Group Appearance
(cm~)

O-H (boronic acid) 3500-3200 Broad

C-H (aromatic) 3100-3000 Sharp

C-H (aliphatic) 3000-2850 Sharp

C=C (aromatic) 1600-1475 Medium to strong
B-O 1380-1310 Strong

C-O (ether) 1250-1000 Strong

[13][14][15]

Mass Spectrometry (MS)
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Mass spectrometry will confirm the molecular weight of the compound. The expected molecular
ion peak [M+H]* would be at m/z 213.1.

Applications in Research and Drug Discovery

The primary application of 4-(2,2-Dimethoxyethoxy)phenylboronic acid is in Suzuki-Miyaura
cross-coupling reactions to synthesize biaryl compounds. The acetal functionality provides a
latent aldehyde or diol, which can be unmasked in later synthetic steps.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be coupled with a variety of aryl or heteroaryl halides or triflates to form
complex molecular scaffolds.

Generalized Reaction Scheme:

4-(2,2-Dimethoxyethoxy)phenylboronic acid
—_ Pd Catalyst (e.g., Pd(PPh3)4)

Base (e.g., K2CO3) — 4-(2,2-Dimethoxyethoxy)-1,1'-biphenyl

——— Solvent (e.g., Toluene/H20)
Ar-X (X = Br, I, OTf)

Click to download full resolution via product page
Figure 3: Suzuki-Miyaura coupling application.
Exemplary Experimental Protocol:

e In areaction vessel, combine 4-(2,2-Dimethoxyethoxy)phenylboronic acid (1.2
equivalents), the aryl halide (1 equivalent), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium
carbonate (2 equivalents).[16][17][18][19][20]

e Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and
an aqueous solution of the base.

o Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
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Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and perform a standard aqueous
workup.

Extract the product with an organic solvent, dry the combined organic layers, and
concentrate.

Purify the product by column chromatography or recrystallization.

Role in Drug Discovery

The masked aldehyde/diol functionality is particularly useful in medicinal chemistry for several

reasons:

Improving Pharmacokinetics: The introduction of a diol group after deprotection can increase
the polarity and aqueous solubility of a drug candidate, which can be beneficial for its
absorption and distribution profile.

Prodrug Strategies: The acetal can act as a prodrug moiety, which is stable under
physiological conditions but can be cleaved in specific environments (e.g., the acidic
microenvironment of tumors) to release the active diol or aldehyde-containing drug.

Linker Chemistry: The deprotected aldehyde can be used to conjugate the molecule to other
entities, such as peptides or antibodies, through reductive amination, forming stable
secondary amine linkages.

While specific examples of 4-(2,2-Dimethoxyethoxy)phenylboronic acid in publicly disclosed

drug discovery programs are not readily available, its structural motifs are highly relevant to the

synthesis of compounds targeting a range of diseases.

Safety and Handling

As with all boronic acids, proper safety precautions must be observed when handling 4-(2,2-

Dimethoxyethoxy)phenylboronic acid.

Hazard Identification:
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e May cause skin, eye, and respiratory irritation.[21]

Recommended Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side shields or goggles are mandatory.[21][22][23]

Hand Protection: Wear appropriate chemical-resistant gloves.[21][22][23]

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[23][24]

Handling and Storage:

Store in a tightly sealed container in a cool, dry place.[23]

Avoid inhalation of dust.

Avoid contact with skin and eyes.[22][23]

Wash hands thoroughly after handling.[21][22]
First Aid Measures:

» Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.[21][23][25]

o Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek
medical attention if irritation develops.[21][23][25]

 Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23]
[25]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[23][25]

Conclusion

4-(2,2-Dimethoxyethoxy)phenylboronic acid is a valuable and versatile reagent for organic
synthesis, particularly in the construction of complex molecules for pharmaceutical and
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materials science applications. Its bifunctional nature, combining the reliable reactivity of a
boronic acid in Suzuki-Miyaura coupling with a protected diol functionality, offers synthetic
chemists a powerful tool for molecular design and construction. By understanding its synthesis,
characterization, reactivity, and safe handling, researchers can effectively leverage the unique
properties of this compound to advance their scientific endeavors.

References
o AOBChem. Safety Data Sheet.

o PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1).

o ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction
conditions.

e Grignard Reaction.

o Wikipedia. Grignard reagent.

e ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

 NMR Chemical Shifts.

o ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl
phenylboronate | Request PDF.

o ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and
benzoxaboroles.

o FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

 NMR Chemical Shifts.

« Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold
Surfaces.

o ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid
over Pd- diimine@SBA-15catalyst (a).

e YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism,
Experimental Procedure, and Set Up.

o Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

e The Royal Society of Chemistry. SUPPORTING INFORMATION.

e YouTube. (2020, July 11). Suzuki Coupling.

e Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European
Journal of Medicinal Chemistry, 195, 112270.

e Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and
Tumor Therapy. (2022). Frontiers in Chemistry, 9, 808930.

o ResearchGate. Suzuki coupling of aryl halides with phenylboronic acid | Download Table.

e Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications. (2019). Pharmaceuticals, 12(2), 58.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process
and Green Chemistry.

PubChem. Phenylboronic Acid | C6H7BO2 | CID 66827.

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic
Acid-Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15003-15010.
PubChem. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262.

Pressure-induced remarkable luminescence switch of a dimer form of donor—acceptor—donor
triphenylamine (TPA) derivative - Supporting Information.

ResearchGate. FTIR-RAS peak assignment of phenylboronic acid monolayers on Au.
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate
derivatives.

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

SpectraBase. Phenylboronic acid - Optional[MS (GC)] - Spectrum.

ResearchGate. Examples of boronic acids in pharmacologically relevant compounds.
Lithiation-Borylation Methodology and Its Application in Synthesis.

PubChem. 4-(Methoxymethoxy)phenylboronic acid | CBH11BO4 | CID 2762528.

Organic Syntheses. Homologation of Boronic Esters with Lithiated Epoxides.

NIST WebBook. Boronic acid, ethyl-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benchchem.com [benchchem.com]

2. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | C9H11BO4 | CID 11264019 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google
Patents [patents.google.com]

5. prepchem.com [prepchem.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b171758?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B171758
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Methoxy-2-oxoethyl_phenyl_boronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Methoxy-2-oxoethyl_phenyl_boronic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://patents.google.com/patent/US6576789B1/en
https://patents.google.com/patent/US6576789B1/en
https://prepchem.com/4-methoxyphenylboronic-acid-1/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 6. adichemistry.com [adichemistry.com]

e 7. Grignard reagent - Wikipedia [en.wikipedia.org]

¢ 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
¢ 9. web.pdx.edu [web.pdx.edu]

e 10. researchgate.net [researchgate.net]

e 11. scs.illinois.edu [scs.illinois.edu]

e 12. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
e 13. researchgate.net [researchgate.net]

e 14. researchgate.net [researchgate.net]

e 15. tsapps.nist.gov [tsapps.nist.gov]

e 16. researchgate.net [researchgate.net]

e 17. researchgate.net [researchgate.net]

e 18. youtube.com [youtube.com]

e 19. youtube.com [youtube.com]

o 20. researchgate.net [researchgate.net]

e 21. orgchemboulder.com [orgchemboulder.com]

e 22. aksci.com [aksci.com]

e 23. aobchem.com [aobchem.com]

e 24, datasheets.scbt.com [datasheets.scbt.com]

o 25. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2,2-
Dimethoxyethoxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171758#4-2-2-dimethoxyethoxy-phenylboronic-acid-
cas-number-1256355-36-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


http://www.adichemistry.com/organic/organicreagents/grignard/grignard-reagent-reaction-1.html
https://en.wikipedia.org/wiki/Grignard_reagent
https://www.chemicalbook.com/SpectrumEN_98-80-6_1HNMR.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-of-fluorinated-phenylboronic-acids-and-benzoxaboroles_tbl1_322143469
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.chemicalbook.com/spectrumen_98-80-6_13cnmr.htm
https://www.researchgate.net/publication/237851836_Infrared_spectra_of_phenylboronic_acid_normal_and_deuterated_and_diphenyl_phenylboronate
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=841795
https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_361796419
https://www.researchgate.net/figure/Suzuki-coupling-reactions-of-various-aryl-halides-X-and-phenylboronic-acid-over-Pd_tbl1_310811880
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://www.youtube.com/watch?v=yVq6sj3VHLE
https://www.researchgate.net/figure/Suzuki-coupling-of-aryl-halides-with-phenylboronic-acid_tbl1_234009031
https://www.orgchemboulder.com/SDS/4-methoxyphenylboronic%20acid;%205720-07-0.pdf
https://aksci.com/sds/X1896_SDS.pdf
https://www.aobchem.com/pub/media/files/sds/10312.pdf
https://datasheets.scbt.com/sds/aghs/en/sc-483493.pdf
https://www.fishersci.com/store/msds?partNumber=AC454260010&countryCode=US&language=en
https://www.benchchem.com/product/b171758#4-2-2-dimethoxyethoxy-phenylboronic-acid-cas-number-1256355-36-8
https://www.benchchem.com/product/b171758#4-2-2-dimethoxyethoxy-phenylboronic-acid-cas-number-1256355-36-8
https://www.benchchem.com/product/b171758#4-2-2-dimethoxyethoxy-phenylboronic-acid-cas-number-1256355-36-8
https://www.benchchem.com/product/b171758#4-2-2-dimethoxyethoxy-phenylboronic-acid-cas-number-1256355-36-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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